molecular formula C12H16O2S B1368463 3-(3-Phenyl-propylsulfanyl)-propionic acid

3-(3-Phenyl-propylsulfanyl)-propionic acid

Cat. No.: B1368463
M. Wt: 224.32 g/mol
InChI Key: MGNDEAPFTKSZBY-UHFFFAOYSA-N
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Description

3-(3-Phenyl-propylsulfanyl)-propionic acid is an organic compound characterized by the presence of a phenylpropyl group attached to a sulfanyl group, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenyl-propylsulfanyl)-propionic acid typically involves the reaction of 3-phenylpropyl bromide with thiourea to form 3-phenylpropylthiourea. This intermediate is then hydrolyzed to yield 3-phenylpropylthiol, which is subsequently reacted with acrylonitrile to form 3-(3-phenylpropylsulfanyl)-propionitrile. Finally, the nitrile group is hydrolyzed under acidic conditions to produce 3-(3-phenylpropylsulfanyl)-propionic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenyl-propylsulfanyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives of the phenylpropyl group.

Scientific Research Applications

3-(3-Phenyl-propylsulfanyl)-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Phenyl-propylsulfanyl)-propionic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenylpropyl group may interact with hydrophobic regions of biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropionic acid: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.

    3-(3-Phenylpropylthio)-propionic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.

Uniqueness

3-(3-Phenyl-propylsulfanyl)-propionic acid is unique due to the presence of both a phenylpropyl group and a sulfanyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

3-(3-phenylpropylsulfanyl)propanoic acid

InChI

InChI=1S/C12H16O2S/c13-12(14)8-10-15-9-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14)

InChI Key

MGNDEAPFTKSZBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCSCCC(=O)O

Origin of Product

United States

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